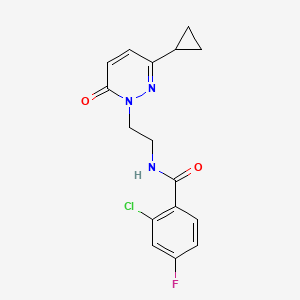
2-chloro-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of chemicals known for their varied biological activities and chemical properties. Research on similar compounds typically focuses on synthesizing novel entities with potential pharmacological benefits, investigating their molecular structure, and understanding their physical and chemical properties for applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds often involves complex reactions, including reductive cyclization, condensation with chloroacetic acid, and reactions involving ethyl 2-diazo-2-(5-fluoro-2-halonicotinoyl)acetate with trialkylphosphine, indicating a sophisticated approach to building these molecular structures (Miyamoto & Matsumoto, 1990).
Molecular Structure Analysis
The molecular structure of compounds within this category has been elucidated using various spectroscopic methods, including X-ray diffraction. These analyses reveal detailed information about the arrangement of atoms and the geometry of the molecules, which is crucial for understanding their chemical behavior and reactivity (Gündoğdu et al., 2017).
Chemical Reactions and Properties
Chemical properties of these compounds, such as reactivity with other chemical agents and participation in specific chemical reactions, are significant for their potential applications. Studies have shown that these compounds can undergo various chemical transformations, leading to new compounds with potentially useful properties (Pujari et al., 1990).
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, are essential for understanding how these compounds can be manipulated and used in practical applications. The detailed physical properties often depend on the specific molecular structure and substituents present in the compound.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are crucial for predicting the behavior of these compounds in biological systems or chemical reactions. Studies on analogs have provided insights into how structural modifications can impact these chemical properties, offering pathways to tailor compounds for specific purposes (Matsumoto et al., 1984).
Aplicaciones Científicas De Investigación
Antimicrobial Activity
The structure related to 2-chloro-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluorobenzamide has been explored for its potential in antimicrobial applications. A study focused on the microwave-induced synthesis of fluorobenzamides, which share a resemblance in structural motifs, demonstrated promising antimicrobial effects. These compounds, especially those with a fluorine atom positioned at the 4th spot of the benzoyl group, exhibited enhanced antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi, suggesting a potential avenue for the development of new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Cardiovascular Imaging
In cardiovascular research, fluorobenzamide derivatives, specifically 18F-labeled pyridaben analogs, have been synthesized and evaluated for their potential as myocardial perfusion imaging (MPI) agents with PET. These compounds, including 18F-FP1OP and 18F-FP3OP, demonstrated high heart uptake and low background uptake in animal models, indicating their utility in MPI for diagnosing heart diseases. The tracer with a shorter radiolabeling side chain showed better stability and faster clearance, making it a promising candidate for further development as a PET MPI agent (Mou et al., 2012).
Synthesis of Fluorinated Cyclopropanes
The synthesis of fluorinated cyclopropanes, which are structurally related to 2-chloro-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluorobenzamide, has attracted attention due to their potential biological activity and improved metabolic profiles. Techniques such as diazo-derived rhodium carbenes and zinc carbenoids have been developed to create these building blocks, which could serve as key components in medicinal chemistry for the development of new drugs (Pons et al., 2021).
Anticancer Activity
The structural motif of fluorobenzamides has been explored for its anticancer properties as well. Novel fluoro-substituted benzo[b]pyran compounds have demonstrated anti-lung cancer activity at low concentrations compared to the reference drug, 5-fluorodeoxyuridine. This highlights the potential of such compounds, including those structurally related to 2-chloro-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluorobenzamide, in the development of new anticancer therapies (Hammam et al., 2005).
Propiedades
IUPAC Name |
2-chloro-N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O2/c17-13-9-11(18)3-4-12(13)16(23)19-7-8-21-15(22)6-5-14(20-21)10-1-2-10/h3-6,9-10H,1-2,7-8H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBIZVMQBTVJCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(5-Chloro-2-methoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2491065.png)


![Tert-butyl 2-((2-(imidazo[1,2-a]pyridin-2-yl)phenyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2491071.png)
![2-(1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2491072.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2491073.png)
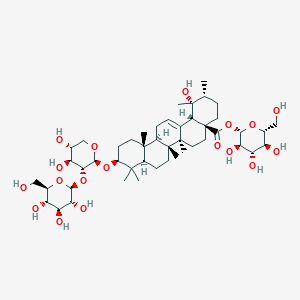


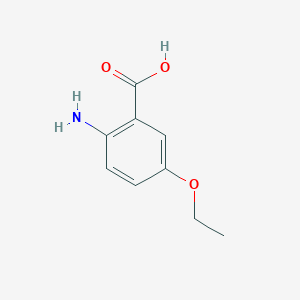
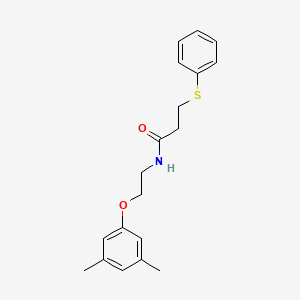
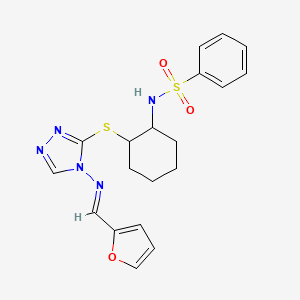
![5-[1-(4-ethylbenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2491084.png)
